An In-depth Technical Guide to Hexacosanoic Acid Methyl Ester-d3
An In-depth Technical Guide to Hexacosanoic Acid Methyl Ester-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid methyl ester-d3 is a deuterated form of methyl hexacosanoate, a long-chain saturated fatty acid methyl ester. Its primary application in scientific research is as an internal standard for the precise quantification of its non-deuterated counterpart, hexacosanoic acid methyl ester, using mass spectrometry techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The presence of three deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties. This technical guide provides a comprehensive overview of its properties, synthesis, and application in quantitative analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Hexacosanoic Acid Methyl Ester-d3, along with its non-deuterated analog and the parent fatty acid, is presented below for comparative analysis.
| Property | Hexacosanoic Acid Methyl Ester-d3 | Methyl Hexacosanoate | Hexacosanoic Acid (Cerotic Acid) |
| Synonyms | C26:0 methyl ester-d3, Ceric Acid methyl ester-d3, Cerotic Acid methyl ester-d3 | Methyl cerotate, C26:0 FAME, Methyl n-hexacosanoate | Cerotic acid, Ceric acid |
| CAS Number | 2743078-84-2[1][2] | 5802-82-4[3][4][5][6][7][8] | 506-46-7[9] |
| Molecular Formula | C₂₇H₅₁D₃O₂[1][2] | C₂₇H₅₄O₂[4][5][6][7] | C₂₆H₅₂O₂[10] |
| Molecular Weight | 413.73 g/mol [2] | 410.7 g/mol [7][11] | 396.7 g/mol [9][12] |
| Appearance | Solid[1] | White crystalline solid[11] | White to off-white crystalline powder[9] |
| Melting Point | ~60°C[13] | 63.8 °C[3][8] | 87.7 °C[10] |
| Boiling Point | Not specified | 439.5 °C (estimated)[3] | 250 °C[10] |
| Solubility | Soluble in organic solvents like chloroform and methanol; insoluble in water.[13] | Soluble in ethanol (0.5 mg/ml).[7] | Insoluble in water.[9] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98%[7] | ≥95% (capillary GC) |
| Storage | -20°C[1][7] | Room temperature or -20°C[5][7] | Room temperature or 2-8°C[9] |
| Stability | ≥ 4 years[1] | ≥ 4 years[7] | Not specified |
Synthesis
The synthesis of Hexacosanoic Acid Methyl Ester-d3 is typically achieved through the esterification of hexacosanoic acid with deuterated methanol (methanol-d3) in the presence of an acid catalyst.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of Hexacosanoic Acid Methyl Ester-d3.
Experimental Protocols
Hexacosanoic acid methyl ester-d3 is primarily utilized as an internal standard in quantitative mass spectrometry for the analysis of very-long-chain fatty acids. Below are detailed methodologies for its application in both GC-MS and LC-MS/MS.
I. Quantification of Hexacosanoic Acid in a Biological Matrix using GC-MS
This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction (Folch Method)
-
To a 1 mL biological sample (e.g., plasma, cell lysate), add 20 µL of a known concentration of Hexacosanoic Acid Methyl Ester-d3 in chloroform/methanol (2:1, v/v) as the internal standard.
-
Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF₃-MeOH).
-
Incubate the mixture at 100°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., BPX70, SP-2560).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor:
-
Hexacosanoic acid methyl ester (analyte): m/z [specific fragment ions, e.g., 74, 87, 410].
-
Hexacosanoic acid methyl ester-d3 (internal standard): m/z [shifted fragment ions, e.g., 77, 90, 413].
-
-
II. Quantification of Hexacosanoic Acid in a Biological Matrix using LC-MS/MS
This protocol describes a method for the analysis of underivatized very-long-chain fatty acids using LC-MS/MS.
1. Sample Preparation
-
To 100 µL of the sample, add 10 µL of a known concentration of Hexacosanoic Acid Methyl Ester-d3 in an appropriate solvent as the internal standard.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hexacosanoic acid (analyte): Precursor ion [M-H]⁻ → Product ion.
-
Hexacosanoic acid-d3 (from the ester, assuming in-source fragmentation or pre-analysis hydrolysis): Precursor ion [M-H]⁻ → Product ion.
-
-
Principle of Isotope Dilution Mass Spectrometry
The use of Hexacosanoic Acid Methyl Ester-d3 as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled standard is added to the sample at the beginning of the analytical procedure. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method corrects for sample loss during preparation and for variations in instrument response.
Caption: The principle of quantitative analysis using an isotope-labeled internal standard.
Conclusion
Hexacosanoic acid methyl ester-d3 is an essential tool for researchers and professionals in the fields of lipidomics, clinical chemistry, and drug development. Its use as an internal standard in mass spectrometry-based methods provides high accuracy and precision for the quantification of very-long-chain fatty acids. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. methyl hexacosanoate, 5802-82-4 [thegoodscentscompany.com]
- 4. Hexacosanoic acid, methyl ester [webbook.nist.gov]
- 5. larodan.com [larodan.com]
- 6. Hexacosanoic acid, methyl ester [webbook.nist.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Cerotic acid - Wikipedia [en.wikipedia.org]
- 11. Methyl Hexacosanoate | C27H54O2 | CID 22048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy Hexacosanoic Acid Methyl Ester-d3 (EVT-10950796) [evitachem.com]
